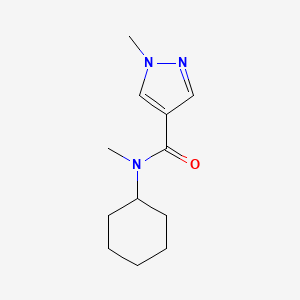
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide (DMPPA) is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMPPA is a pyrazole derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
作用机制
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase (COX), which is responsible for the production of prostaglandins, leading to its anti-inflammatory effects. This compound has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases.
实验室实验的优点和局限性
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. This compound has also been shown to exhibit potent and specific effects, making it a valuable tool for studying various biological processes. However, this compound also has some limitations for lab experiments. It may exhibit non-specific effects at high concentrations, leading to potential confounding results. Additionally, this compound may not be suitable for use in certain experiments due to its chemical properties.
未来方向
There are several future directions for the study of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of the potential use of this compound for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and to determine its potential for use in various biological processes.
合成方法
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide can be synthesized using various methods, including the reaction of 3,5-dimethylpyrazole with pyridine-2-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 3,5-dimethylpyrazole with pyridine-2-carboxylic acid hydrazide, followed by acetylation with acetic anhydride. Both methods result in the formation of this compound, which can be further purified using column chromatography.
科学研究应用
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-7-10(2)16(15-9)8-12(17)14-11-5-3-4-6-13-11/h3-7H,8H2,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZIVZYWZSJELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7504182.png)
![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)
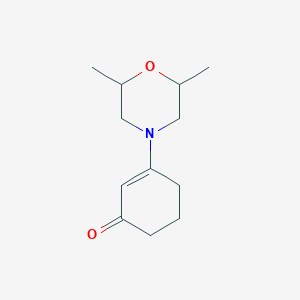
![2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid](/img/structure/B7504193.png)
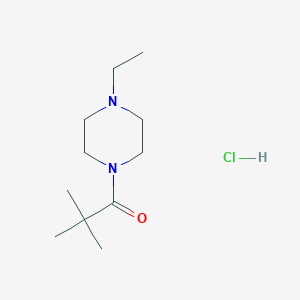



![N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7504245.png)
![1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7504246.png)
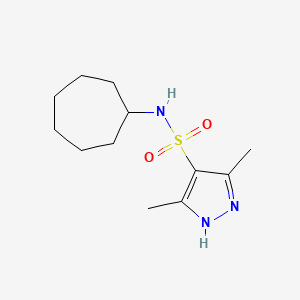
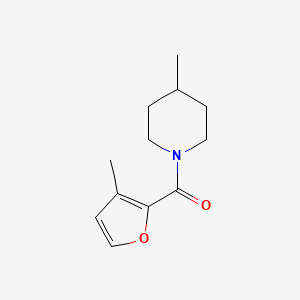
![N-(ethylcarbamoyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7504257.png)
